molecular formula C23H21ClN2O3 B10907944 N-(2-chloro-5-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide

N-(2-chloro-5-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B10907944
M. Wt: 408.9 g/mol
InChI Key: LNEKKHQYOLKNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-CHLORO-5-{[2-(3,4-DIMETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a chlorinated phenyl group and a dimethylphenoxyacetyl substituent, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-CHLORO-5-{[2-(3,4-DIMETHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl ring, followed by the introduction of the dimethylphenoxyacetyl group through an acylation reaction. The final step involves the formation of the benzamide linkage under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[2-chloro-5-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-15-8-10-19(12-16(15)2)29-14-22(27)25-18-9-11-20(24)21(13-18)26-23(28)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

LNEKKHQYOLKNGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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